molecular formula C17H18N2O2S B6570159 N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide CAS No. 946267-11-4

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide

Cat. No.: B6570159
CAS No.: 946267-11-4
M. Wt: 314.4 g/mol
InChI Key: GTZMJLVKIBNGCX-UHFFFAOYSA-N
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Description

“N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide” is a chemical compound. It is a derivative of tetrahydroquinoline . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .


Synthesis Analysis

Tetrahydroquinolines, the core structure of the compound, are typically prepared by hydrogenation of the corresponding quinoline using heterogeneous catalysts . Domino reactions, also known as tandem or cascade reactions, have emerged as a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials, often via a biomimetic pathway .


Molecular Structure Analysis

The molecule contains a total of 52 bonds. There are 30 non-H bond(s), 19 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 17 aromatic bond(s), 4 six-membered ring(s), 2 ten-membered ring(s), 1 secondary amide(s) (aromatic), and 1 tertiary amide(s) (aliphatic) .


Chemical Reactions Analysis

The synthesis of tetrahydroquinolines involves various reactions such as reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high temperature cyclizations, and metal-promoted processes .

Properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-2-16(20)19-9-3-5-12-7-8-13(11-14(12)19)18-17(21)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZMJLVKIBNGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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